N-[2-(4-methoxyphenyl)-2-oxoethyl]-2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetamide
Description
This compound features a cyclopenta[c]chromen core fused with a chromen-4-one system (7-methyl and 4-oxo substituents) linked via an ether oxygen to an acetamide backbone. The acetamide nitrogen is substituted with a 2-(4-methoxyphenyl)-2-oxoethyl group.
Properties
Molecular Formula |
C24H23NO6 |
|---|---|
Molecular Weight |
421.4 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)-2-oxoethyl]-2-[(7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-9-yl)oxy]acetamide |
InChI |
InChI=1S/C24H23NO6/c1-14-10-20(23-17-4-3-5-18(17)24(28)31-21(23)11-14)30-13-22(27)25-12-19(26)15-6-8-16(29-2)9-7-15/h6-11H,3-5,12-13H2,1-2H3,(H,25,27) |
InChI Key |
AWFLTRNERNHWFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OCC(=O)NCC(=O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)-2-oxoethyl]-2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the Methoxyphenyl Intermediate: This involves the reaction of 4-methoxybenzaldehyde with an appropriate reagent to form the methoxyphenyl intermediate.
Cyclopentachromenyl Intermediate: The cyclopentachromenyl group is synthesized through a series of cyclization reactions involving suitable precursors.
Coupling Reaction: The final step involves coupling the methoxyphenyl intermediate with the cyclopentachromenyl intermediate under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxyphenyl)-2-oxoethyl]-2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(4-methoxyphenyl)-2-oxoethyl]-2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory or antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)-2-oxoethyl]-2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The following table summarizes key structural differences and molecular properties of analogous compounds:
Pharmacological and Physicochemical Insights
- Lipophilicity : The tert-butyl substituent in increases logP (predicted XLogP3 ~3.9) compared to the target compound’s methoxyphenyl group (predicted ~3.2). This affects membrane permeability and pharmacokinetics .
- Bioactivity : Chromen-4-one derivatives (e.g., ) exhibit anticancer activity via topoisomerase inhibition. The cyclopenta[c]chromen core in the target compound may enhance binding affinity due to conformational rigidity .
- Solubility : Polar groups like methoxy () or hydroxy () improve aqueous solubility, whereas tert-butyl () or aromatic rings () reduce it .
Biological Activity
N-[2-(4-methoxyphenyl)-2-oxoethyl]-2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound combines a methoxyphenyl group with a tetrahydrocyclopenta[c]chromene moiety, which may contribute to its pharmacological properties.
Structural Characteristics
The structural formula of the compound is characterized by:
- A methoxyphenyl group that enhances lipophilicity.
- An acetamide functional group that may facilitate interactions with biological targets.
- A tetrahydrocyclopenta[c]chromene moiety which is often associated with various biological activities.
Potential Biological Activities
Preliminary studies suggest that this compound may exhibit a range of biological activities, including:
- Antioxidant Activity : The presence of phenolic structures is known to confer antioxidant properties, potentially reducing oxidative stress in biological systems.
- Anti-inflammatory Effects : Compounds with similar structural motifs have shown promise in reducing inflammation through various pathways.
- Anticancer Properties : There is growing evidence that compounds containing phenolic and chromene structures can inhibit cancer cell proliferation and induce apoptosis.
Table 1: Comparison of Biological Activities
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Methoxyphenyl + Tetrahydrochromene | Antioxidant, Anti-inflammatory, Anticancer |
| Curcumin | Phenolic + Methoxy groups | Anti-inflammatory, Anticancer |
| Tetrahydrocannabinol | Tetrahydrocannabinoid structure | Psychoactive effects |
Mechanistic Insights
The biological activity of this compound may be attributed to:
- Interaction with Enzymes : The acetamide group may facilitate binding to specific enzymes involved in inflammatory and cancer pathways.
- Modulation of Signaling Pathways : The compound may influence key signaling pathways such as NF-kB and MAPK, which are critical in inflammation and cancer progression.
Case Studies and Research Findings
Recent studies have highlighted the potential of similar compounds in various therapeutic areas:
- Anticancer Activity : A study demonstrated that compounds with phenolic structures significantly inhibited the growth of breast cancer cells by inducing apoptosis (Berest et al., 2011).
- Anti-inflammatory Effects : Research indicated that phenoxy-acetamides exhibited potent anti-inflammatory effects by inhibiting cytokine production (Rani et al., 2014).
- Antioxidant Properties : Compounds analogous to the target compound showed enhanced antioxidant activity through scavenging free radicals (Hsieh et al., 2012).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
